molecular formula C30H33N3O3 B2535362 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1018161-48-2

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2535362
CAS No.: 1018161-48-2
M. Wt: 483.612
InChI Key: IRYIGIXFSORAIQ-UHFFFAOYSA-N
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Description

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling through a series of reactions including nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzodiazole or pyrrolidinone rings.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while nucleophilic substitution could introduce new functional groups onto the phenoxy ring.

Scientific Research Applications

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Share the benzodiazole ring structure and exhibit similar biological activities.

    Pyrrolidinone derivatives: Similar in structure and used in various medicinal chemistry applications.

    Phenoxy compounds: Known for their diverse chemical reactivity and applications in materials science.

Uniqueness

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-20(2)22-10-14-26(15-11-22)36-19-25(34)18-33-28-7-5-4-6-27(28)31-30(33)23-16-29(35)32(17-23)24-12-8-21(3)9-13-24/h4-15,20,23,25,34H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIGIXFSORAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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